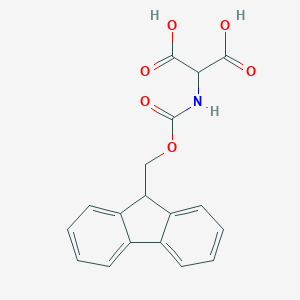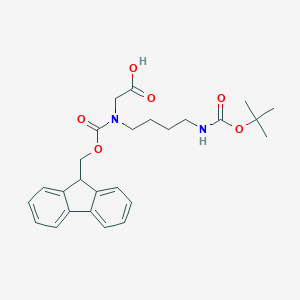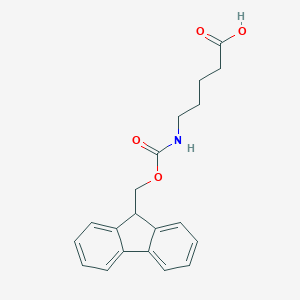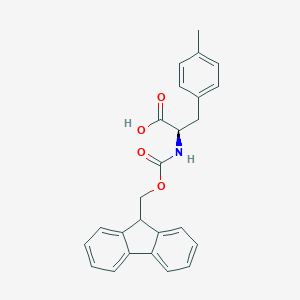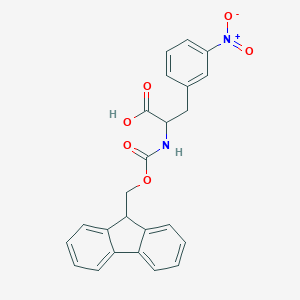
Fmoc-L-3-Nitrophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-3-Nitrophenylalanine is a compound with the molecular formula C24H20N2O6 . It is also known by other synonyms such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid .
Synthesis Analysis
Fmoc-L-3-Nitrophenylalanine is likely synthesized using Fmoc-based peptide synthesis . This method involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Molecular Structure Analysis
The molecular weight of Fmoc-L-3-Nitrophenylalanine is 432.4 g/mol . Its IUPAC name is (2 S )-2- (9 H -fluoren-9-ylmethoxycarbonylamino)-3- (3-nitrophenyl)propanoic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .
Physical And Chemical Properties Analysis
Fmoc-L-3-Nitrophenylalanine has a molecular weight of 432.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 7 . The exact mass is 432.13213636 g/mol .
Applications De Recherche Scientifique
1. Self-Assembly and Hydrogel Formation
- Application Summary: Fmoc-dipeptides, including those comprising α-methyl-L-phenylalanine, have been studied for their ability to self-assemble and form hydrogel materials in aqueous media . These materials can form supramolecular nanostructures and three-dimensional networks .
- Methods of Application: The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
- Results or Outcomes: The study found that the self-assembly of these Fmoc-dipeptides could lead to the fabrication of various biofunctional materials .
2. Formulation of Biocompatible Hydrogels
- Application Summary: Short and ultra-short peptides, including Fmoc-FF dipeptide, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications .
- Methods of Application: The behavior of Fmoc-FF dipeptide is currently studied because the final material obtained is deeply dependent on the preparation method .
- Results or Outcomes: Different strategies adopted for the Fmoc-FF HG preparation have shown changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
3. Solid Phase Peptide Synthesis
- Application Summary: Fmoc-protected amino acids are widely used in solid phase peptide synthesis (SPPS), a method for the production of peptides and proteins . This method is particularly useful when unnatural modifications or site-specific tags are required .
- Methods of Application: In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group . It is a temporary protecting group of the amino function, removed at each step of the synthesis .
- Results or Outcomes: Synthetic peptides produced through SPPS have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
4. Organic Chemical Synthesis
- Application Summary: Fmoc-protected amino acids, including Fmoc-L-3-Nitrophenylalanine, are used as intermediates in organic chemical synthesis .
- Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized .
- Results or Outcomes: The outcomes of these syntheses are diverse, as they can lead to a wide range of organic compounds .
5. Formulation of Biocompatible Hydrogels
- Application Summary: Short and ultra-short peptides, including Fmoc-FF dipeptide, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications . Due to its simplicity and capability to gel in physiological conditions, Fmoc-FF dipeptide is one of the most studied peptide hydrogelators .
- Methods of Application: The behavior of Fmoc-FF dipeptide is currently studied because the final material obtained is deeply dependent on the preparation method .
- Results or Outcomes: Different strategies adopted for the Fmoc-FF HG preparation have shown changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
6. Organic Chemical Synthesis
- Application Summary: Fmoc-protected amino acids, including Fmoc-L-3-Nitrophenylalanine, are used as intermediates in organic chemical synthesis .
- Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized .
- Results or Outcomes: The outcomes of these syntheses are diverse, as they can lead to a wide range of organic compounds .
Safety And Hazards
When handling Fmoc-L-3-Nitrophenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Research into therapeutic peptides, including Fmoc-modified peptides, is a hot topic in pharmaceutical research . The development of peptide drugs has become one of the most exciting areas of research, with over 80 peptide drugs approved worldwide . The future of Fmoc-L-3-Nitrophenylalanine and similar compounds lies in further exploration of their potential applications in biomedical science.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZJKKIJYRJIN-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-3-Nitrophenylalanine | |
CAS RN |
206060-42-6 |
Source


|
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206060-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

